methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 158190-23-9
VCID: VC0105123
InChI: InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1
SMILES: CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N
Molecular Formula: C₁₁H₁₅NO₄
Molecular Weight: 225.24

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

CAS No.: 158190-23-9

Cat. No.: VC0105123

Molecular Formula: C₁₁H₁₅NO₄

Molecular Weight: 225.24

* For research use only. Not for human or veterinary use.

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate - 158190-23-9

CAS No. 158190-23-9
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24
IUPAC Name methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Standard InChI InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1
SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, reflects its stereochemical configuration and functional groups. Key structural features include:

  • Aromatic ring: A 3,4-dihydroxyphenyl group (catechol moiety) attached to the central carbon chain.

  • Amino and ester groups: A primary amine at the 2-position and a methyl ester at the carboxylic acid site.

  • Chiral center: The (2S) configuration, critical for biological activity and pharmacological specificity.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₄
Molecular Weight225.24 g/mol
CAS Number18181-08-3
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N
InChIKeyMKFJJXIMFTXSEM-NSHDSACASA-N

Comparative Structural Analysis

The compound is structurally analogous to methyldopa (α-methyldopa), differing only by the presence of a methyl ester group instead of a carboxylic acid. This modification alters its physicochemical properties, such as solubility and metabolic stability .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via esterification of methyldopa with methanol under acidic or enzymatic catalysis. The reaction involves:

  • Activation of the carboxylic acid: Methyldopa’s carboxylic acid group is activated to form an acyl chloride or mixed anhydride.

  • Nucleophilic substitution: Methanol attacks the activated carbonyl carbon, yielding the methyl ester.

Reaction Scheme:
Methyldopa+CH3OHH+/enzymeMethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate+H2O\text{Methyldopa} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+/\text{enzyme}} \text{Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate} + \text{H}_2\text{O}

Stability and Degradation Pathways

The methyl ester group confers stability under neutral conditions but may hydrolyze in acidic or alkaline environments to regenerate methyldopa. The catechol moiety remains susceptible to oxidation, forming quinone derivatives in the presence of free radicals .

Pharmacological and Biological Relevance

Role in Pharmaceutical Quality Control

Physicochemical and Spectroscopic Properties

Electronic and Optical Properties

A DFT study on the parent carboxylic acid derivative (2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid) revealed:

PropertyValueSource
Dipole Moment3.5250 Debye
First Hyperpolarizability0.9017 × 10⁻³⁰ esu
Second Hyperpolarizability-0.0412 × 10⁻³⁵ esu

These nonlinear optical (NLO) properties suggest potential applications in materials science, though the methyl ester’s performance may differ due to altered electron distribution .

Thermodynamic Characteristics

Theoretical calculations indicate a strong temperature dependence for thermodynamic parameters:

ParameterValue at 298 KTemperature Range
Entropy (S)199.2 J/mol·K100–400 K
Enthalpy (H)-1,200.1 kJ/mol100–400 K
Heat Capacity169.5 J/mol·K100–400 K

These data were derived for the carboxylic acid form, but similar trends are expected for the ester derivative .

Applications and Research Directions

Pharmaceutical Development

The compound’s primary application lies in analytical chemistry, where it serves as a reference standard. Its use in synthesizing novel prodrugs or ester-based derivatives for improved bioavailability remains unexplored but theoretically feasible.

Materials Science and Optoelectronics

The NLO properties observed in related compounds suggest potential utility in nonlinear optical materials. Further experimental studies on the methyl ester’s response to electric fields are warranted .

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